molecular formula C8H19Cl2N B13407802 2-Diisopropylaminoethyl Chloride Hydrochloride-d14

2-Diisopropylaminoethyl Chloride Hydrochloride-d14

Cat. No.: B13407802
M. Wt: 214.23 g/mol
InChI Key: IUSXYVRFJVAVOB-WBYDOIBWSA-N
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Description

2-Diisopropylaminoethyl Chloride Hydrochloride-d14 is a stable isotope-labeled compound with the molecular formula C8H4D14ClN·HCl. It is primarily used in scientific research as a reference material and in various chemical syntheses . The compound is characterized by the presence of deuterium atoms, which are heavy isotopes of hydrogen, making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diisopropylaminoethyl Chloride Hydrochloride-d14 typically involves the reaction of diisopropylamine with ethylene oxide to form 2-Diisopropylaminoethanol. This intermediate is then reacted with thionyl chloride to produce 2-Diisopropylaminoethyl Chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized equipment is essential for the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

2-Diisopropylaminoethyl Chloride Hydrochloride-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with sodium hydroxide can yield 2-Diisopropylaminoethanol .

Mechanism of Action

The mechanism of action of 2-Diisopropylaminoethyl Chloride Hydrochloride-d14 involves its role as a precursor in chemical reactions. The compound’s chloride group makes it reactive in nucleophilic substitution and condensation reactions. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diisopropylaminoethyl Chloride Hydrochloride-d14 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. This makes it particularly valuable in research applications where tracing and analyzing reaction pathways are crucial .

Properties

Molecular Formula

C8H19Cl2N

Molecular Weight

214.23 g/mol

IUPAC Name

N-(2-chloroethyl)-1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H/i1D3,2D3,3D3,4D3,7D,8D;

InChI Key

IUSXYVRFJVAVOB-WBYDOIBWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCl)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)N(CCCl)C(C)C.Cl

Origin of Product

United States

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